molecular formula C7H6FNO B11759897 4-Amino-2-fluorobenzaldehyde

4-Amino-2-fluorobenzaldehyde

Cat. No.: B11759897
M. Wt: 139.13 g/mol
InChI Key: TZMCQRMEZGTKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the fourth position and a fluorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with an amino group. This reaction typically occurs under reflux in dimethylformamide (DMF) in the presence of potassium carbonate . Another method involves the reduction of 4-nitro-2-fluorobenzaldehyde using palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound often involves the large-scale reduction of 4-nitro-2-fluorobenzaldehyde. The process includes hydrogenation in the presence of a palladium catalyst, followed by purification steps to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 4-Amino-2-fluorobenzaldehyde involves its reactivity as an aldehyde and the presence of the amino and fluorine substituents. The amino group can participate in nucleophilic substitution reactions, while the aldehyde group can undergo condensation and oxidation-reduction reactions. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and stability .

Properties

IUPAC Name

4-amino-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMCQRMEZGTKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.